molecular formula C18H38O2 B14330349 1-(2-Butoxyethoxy)dodecane CAS No. 101882-93-3

1-(2-Butoxyethoxy)dodecane

Cat. No.: B14330349
CAS No.: 101882-93-3
M. Wt: 286.5 g/mol
InChI Key: RLGUOVDYNWWLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Butoxyethoxy)dodecane is an organic compound that belongs to the class of ethers. It is characterized by a dodecane backbone with a butoxyethoxy substituent. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Butoxyethoxy)dodecane can be synthesized through a multi-step process involving the reaction of dodecanol with butoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where dodecanol and butoxyethanol are mixed with an acid catalyst. The mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butoxyethoxy)dodecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to form dodecanol and butoxyethanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed:

    Oxidation: Dodecanoic acid and butoxyacetic acid.

    Reduction: Dodecanol and butoxyethanol.

    Substitution: Dodecanol and butoxyethanol.

Scientific Research Applications

1-(2-Butoxyethoxy)dodecane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It serves as a surfactant in various biological assays and experiments.

    Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: It is utilized in the formulation of cleaning agents, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(2-butoxyethoxy)dodecane involves its interaction with lipid membranes due to its amphiphilic structure. It can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

    Dodecane: A simple alkane with a similar carbon backbone but lacking the ether functionality.

    1-Dodecanol: An alcohol with a similar carbon chain length but different functional group.

    2-(2-Butoxyethoxy)ethanol: A compound with a similar ether linkage but shorter carbon chain.

Uniqueness: 1-(2-Butoxyethoxy)dodecane is unique due to its combination of a long hydrophobic dodecane chain and a hydrophilic butoxyethoxy group. This dual nature allows it to act as an effective surfactant and emulsifier, making it valuable in various industrial and scientific applications.

Properties

CAS No.

101882-93-3

Molecular Formula

C18H38O2

Molecular Weight

286.5 g/mol

IUPAC Name

1-(2-butoxyethoxy)dodecane

InChI

InChI=1S/C18H38O2/c1-3-5-7-8-9-10-11-12-13-14-16-20-18-17-19-15-6-4-2/h3-18H2,1-2H3

InChI Key

RLGUOVDYNWWLOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.